molecular formula C16H15ClN2O3S B2698037 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 922080-38-4

2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No. B2698037
CAS RN: 922080-38-4
M. Wt: 350.82
InChI Key: KYJCOCXXPOCNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The quinoline scaffold, to which this compound belongs, has been associated with antimicrobial properties. Researchers have investigated derivatives of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide for their ability to inhibit bacterial growth. These compounds may serve as potential leads for developing new antibiotics or antimicrobial agents .

Fragment-Based Drug Discovery

The compound’s electrophilic nature makes it a useful fragment electrophile in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools (such as electrophilic PROTAC® molecules) for targeted protein degradation. This approach enables the exploration of both traditionally druggable proteins and challenging-to-target proteins .

Chemoproteomics and Ligandability Studies

Scientists employ 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide as a cysteine-reactive small-molecule fragment. It aids in chemoproteomic studies, allowing researchers to investigate protein-ligand interactions. This information is crucial for understanding protein function and identifying potential drug targets .

Synthetic Chemistry and Heterocycle Synthesis

The compound’s quinoline core plays a pivotal role in synthetic chemistry. Researchers have explored its synthetic analogous and heteroannelated derivatives. These derivatives are valuable in constructing related heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities .

Biological Significance of Quinolones

Quinolones, including this compound, have biological importance. For instance:

Plant Hormone Analogues

The compound’s structure resembles indole derivatives, which are essential in plant biology. For example, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not identical, the quinoline moiety shares some features with indole, suggesting potential analogies in plant signaling pathways .

properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCOCXXPOCNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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